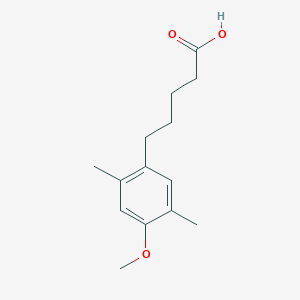
5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,5-dimethylbenzene and pentanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced equipment and optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the pentanoic acid chain, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxy-phenyl)-pentanoic Acid
- 5-(2-Hydroxy-3-methoxy-phenyl)-pentanoic Acid
- 5-(4-Hydroxy-3-methoxy-phenyl)-pentanoic Acid
- 5-(3-Hydroxy-4-methoxy-phenyl)-pentanoic Acid
Uniqueness
5-(4-Methoxy-2,5-dimethylphenyl)pentanoic Acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The specific arrangement of these functional groups distinguishes it from other similar compounds and may confer unique properties in various research contexts.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-(4-methoxy-2,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-10-9-13(17-3)11(2)8-12(10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
UOTCOWFYYPMSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















